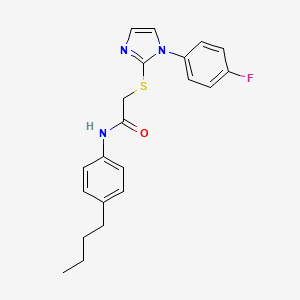

N-(4-butylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-butylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3OS/c1-2-3-4-16-5-9-18(10-6-16)24-20(26)15-27-21-23-13-14-25(21)19-11-7-17(22)8-12-19/h5-14H,2-4,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACRAVUJXNCXRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the thioacetamide group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This method allows for better control over reaction parameters and can lead to more efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-(4-butylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies related to enzyme inhibition and protein binding.

Industry: It may be used in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, while the thioacetamide group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Variations and Implications

Aromatic Substituents :

- 4-Fluorophenyl : Common in analogs (e.g., ), this group improves metabolic stability and target binding via halogen bonds.

- 4-Butylphenyl vs. 1-Naphthyl : The butyl chain increases lipophilicity (logP ~3.4, inferred from ), whereas the naphthyl group (logP ~3.8, ) enhances π-π stacking but may reduce solubility.

- Benzothiazole Derivatives : These exhibit cytotoxicity (IC₅₀ ~15 µg/mL, ), likely due to planar aromatic systems interacting with DNA or enzymes.

- Heterocyclic Modifications: Imidazole vs. Thiazole: Imidazole derivatives (e.g., ) show broader bioactivity, while thiazole-containing compounds (e.g., ) are often cytotoxic.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-butylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide?

A common method involves nucleophilic substitution reactions. For example, reacting a thiol-substituted imidazole precursor (e.g., 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol) with a chloroacetamide derivative (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., acetone or DMF). The reaction is typically refluxed for 4–6 hours, followed by purification via column chromatography .

Q. How can the structural identity of this compound be confirmed experimentally?

- X-ray crystallography : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or SIR97 for refinement .

- Spectroscopy : ¹H/¹³C NMR to confirm proton and carbon environments, FT-IR for functional group analysis (e.g., thioether C–S stretch at ~650 cm⁻¹), and mass spectrometry for molecular ion verification.

- Elemental analysis : To validate empirical formula consistency .

Q. What are the key physicochemical properties to characterize for this compound?

Focus on:

- Solubility : Test in DMSO, ethanol, and water for biological assay compatibility.

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points.

- Optical properties : UV-Vis spectroscopy to identify π→π* transitions in the imidazole and fluorophenyl moieties (~260–300 nm) .

Q. Which analytical techniques are recommended for purity assessment?

Use thin-layer chromatography (TLC) with silica gel plates and a UV lamp for initial purity checks. For quantitative analysis, employ high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase. Purity >95% is typically required for biological testing .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.

- Base strength : Use stronger bases (e.g., NaH) for deprotonation in sterically hindered reactions.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data interpretation?

- Multi-software validation : Cross-check refinement results using SHELX, SIR97, and Olex2 to minimize model bias .

- Twinned data analysis : For challenging crystals, employ SHELXL’s TWIN/BASF commands to account for twinning .

- Hydrogen bonding networks : Validate using PLATON or Mercury to ensure geometric plausibility .

Q. How can biological activity be mechanistically evaluated for this compound?

- Enzyme inhibition assays : Test COX-1/2 inhibition using a fluorometric kit (e.g., Cayman Chemical) to measure prostaglandin production .

- Antitumor screening : Utilize the NCI-60 cell line panel to assess GI₅₀ values. Follow up with apoptosis assays (e.g., Annexin V/PI staining) and ROS generation studies .

- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina and validate with MD simulations .

Q. What computational methods predict metabolic stability and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.